molecular formula C21H19FN2O B7797103 3-(4-Fluorophenyl)-6,6-dimethyl-2-phenyl-5,7-dihydroindazol-4-one

3-(4-Fluorophenyl)-6,6-dimethyl-2-phenyl-5,7-dihydroindazol-4-one

Cat. No.: B7797103
M. Wt: 334.4 g/mol
InChI Key: REVLZECRJDYILN-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-6,6-dimethyl-2-phenyl-5,7-dihydroindazol-4-one is a synthetic organic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure with a fluorophenyl group and a tetrahydroindazole core, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-6,6-dimethyl-2-phenyl-5,7-dihydroindazol-4-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction efficiency and scalability. The use of catalysts and solvents that are environmentally benign and cost-effective is also a key consideration in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-6,6-dimethyl-2-phenyl-5,7-dihydroindazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine or alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the indazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-6,6-dimethyl-2-phenyl-5,7-dihydroindazol-4-one involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: These compounds share a similar indazole core and exhibit diverse biological activities.

    Pyrazole derivatives: Another class of nitrogen-containing heterocycles with significant biological and chemical properties.

    Benzimidazole derivatives: Known for their therapeutic potential and structural similarity to indazole compounds.

Uniqueness

3-(4-Fluorophenyl)-6,6-dimethyl-2-phenyl-5,7-dihydroindazol-4-one is unique due to its specific substitution pattern and the presence of a fluorophenyl group, which can enhance its biological activity and stability. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

3-(4-fluorophenyl)-6,6-dimethyl-2-phenyl-5,7-dihydroindazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O/c1-21(2)12-17-19(18(25)13-21)20(14-8-10-15(22)11-9-14)24(23-17)16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVLZECRJDYILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NN(C(=C2C(=O)C1)C3=CC=C(C=C3)F)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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